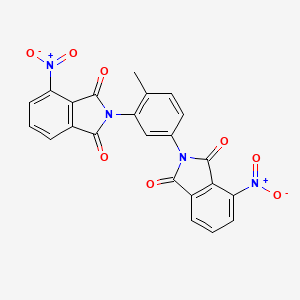
2,2'-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” typically involves multi-step organic reactions. The starting materials may include 4-methyl-1,3-phenylenediamine and 4-nitrophthalic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction may produce amino-functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its derivatives could be explored for their biological activity and therapeutic potential.
Medicine
In medicine, derivatives of this compound might be investigated for their pharmacological properties. They could serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(4-Methyl-1,3-phenylene)bis(4-amino-1H-isoindole-1,3(2H)-dione)
- 2,2’-(4-Methyl-1,3-phenylene)bis(4-hydroxy-1H-isoindole-1,3(2H)-dione)
Uniqueness
“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is unique due to its specific functional groups and structural configuration
Propiedades
Número CAS |
53055-76-8 |
|---|---|
Fórmula molecular |
C23H12N4O8 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
2-[4-methyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C23H12N4O8/c1-11-8-9-12(24-20(28)13-4-2-6-15(26(32)33)18(13)22(24)30)10-17(11)25-21(29)14-5-3-7-16(27(34)35)19(14)23(25)31/h2-10H,1H3 |
Clave InChI |
YMYMJABXLDXHPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















